
Monopalmitolein
Overview
Description
Monopalmitolein (C₁₉H₃₆O₄; CAS 55030-83-6) is a monoacylglycerol (MAG) with a 16-carbon palmitoleic acid chain containing a single cis-9 double bond (16:1 cis-9) . It is structurally classified as a monounsaturated fatty acid glycerol ester. This compound is notable for its role in forming lipid-based mesophases, particularly the bicontinuous cubic phase (QD II), which is critical in membrane protein crystallization and drug delivery systems such as cubosomes . This compound also exhibits potent antiviral activity against enveloped viruses, including herpes simplex virus type 2 (HSV-2) and bacteriophage PM2, attributed to its ability to disrupt lipid bilayers . Its physicochemical properties, such as bilayer thickness (~30.3 Å) and hydrophobic mismatch dynamics, make it a versatile tool in biophysical and pharmaceutical research .
Mechanism of Action
Target of Action
Monopalmitolein, also known as 1-Palmitoleoyl glycerol, is a biologically active monoacylglycerol . It is primarily used in the crystallization of membrane proteins with large extracellular domains . The primary targets of this compound are these membrane proteins.
Mode of Action
This compound interacts with its targets, the membrane proteins, by creating thermodynamically stable ultraswollen bicontinuous cubic phases with water channels . These cubic phases are five times larger than traditional lipidic mesophases, making them suitable for the crystallization of membrane proteins with large extracellular domains .
Biochemical Pathways
It is known that this compound plays a crucial role in the crystallization of membrane proteins, which are integral to various cellular processes and biochemical pathways .
Pharmacokinetics
It is known to be soluble in hexane , which may influence its bioavailability.
Result of Action
This compound’s action results in the formation of stable cubic phases suitable for the crystallization of membrane proteins . This can facilitate the study of these proteins’ structures and functions, contributing to our understanding of various biological processes and diseases.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, it is stored at -20°C to maintain its stability . Furthermore, it is used in combination with DSPG (Distearoylphosphatidylglycerol) to create the cubic phases necessary for protein crystallization .
Biochemical Analysis
Biochemical Properties
Monopalmitolein plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit P-glycoprotein in Caco-2 cells .
Cellular Effects
This compound influences cell function in several ways. It has been observed to increase daunomycin accumulation in cells . This compound also induces thymocyte apoptosis, affecting cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression. For example, it inhibits P-glycoprotein, which can affect the transport of various substances across the cell membrane .
Biological Activity
Monopalmitolein, also known as 1-monopalmitolein or C16:1 monoglyceride, is a glycerol ester of palmitoleic acid. This compound has garnered attention in various fields of biological research due to its unique properties and potential applications in medicine and biotechnology. This article explores the biological activity of this compound, highlighting its antimicrobial properties, role in drug delivery systems, and interactions with cellular membranes.
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it has a high potential against group A and group B streptococci, showcasing its effectiveness as an antibacterial agent . Additionally, studies have demonstrated its ability to inactivate Chlamydia trachomatis, with findings suggesting that this compound disrupts bacterial membranes, thereby reducing infectivity .
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Activity Level | Reference |
---|---|---|
Group A Streptococci | High | |
Group B Streptococci | High | |
Chlamydia trachomatis | Significant inactivation |
The antimicrobial mechanism of this compound involves destabilization of bacterial cell membranes. This destabilization is attributed to its lipidic nature, which allows it to integrate into the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis . The physicochemical properties of this compound facilitate its interaction with phospholipid membranes, enhancing its antimicrobial efficacy compared to other fatty acids and monoglycerides.
3. Role in Drug Delivery Systems
This compound has been investigated as a component in drug delivery systems due to its ability to form lipid mesophases that can encapsulate therapeutic agents. These mesophases can be engineered for controlled release, making them suitable for local delivery applications. For instance, studies have shown that combining this compound with phospholipids can create swollen cubic phases capable of releasing macromolecules effectively .
Table 2: Properties of Lipid Mesophases Containing this compound
Property | Value/Description |
---|---|
Swelling Capacity | Up to 70% w/w water content |
Release Rate | Tunable via lipid composition |
Applications | Local drug delivery |
4. Cellular Interactions
This compound interacts with cellular membranes through mechanisms similar to those observed with other bioactive lipids. It competes with phorbol dibutyrate (PDBu) for binding to membrane receptors, which can influence various signaling pathways including protein kinase activation . This competitive inhibition suggests that this compound may modulate cellular responses by altering receptor availability and activity.
5. Case Studies
Several case studies illustrate the biological activity of this compound:
- Case Study 1: A study assessing the effect of this compound on Chlamydia trachomatis found a notable reduction in infectivity when treated with this compound compared to controls without lipid treatment .
- Case Study 2: Research on lipid mesophases incorporating this compound demonstrated enhanced stability and release rates for therapeutic proteins, indicating its potential for improving drug delivery systems .
Scientific Research Applications
Biological and Biomedical Applications
1.1 Antimicrobial Properties
Monopalmitolein exhibits notable antimicrobial activity, making it a candidate for therapeutic applications against bacterial infections. Research indicates that it destabilizes bacterial cell membranes, leading to bacterial cell lysis. In comparative studies, this compound has shown effectiveness similar to other known antimicrobial lipids, such as monocaprin and glyceryl monolaurate .
1.2 Use in Drug Delivery Systems
this compound is employed in the formulation of lipid nanoparticles, specifically cubosomes, which serve as drug delivery vehicles. These nanoparticles enhance the stability and bioavailability of pharmaceutical compounds. For instance, studies have demonstrated that incorporating temozolomide into cubosomes containing this compound improves its stability and anticancer efficacy .
1.3 Role in Membrane Protein Stabilization
In structural biology, this compound is utilized as a host lipid in lipidic cubic phase (LCP) environments for stabilizing membrane proteins during crystallization. This application is crucial for obtaining high-resolution structures of membrane proteins essential for drug discovery .
Industrial Applications
2.1 Food Industry
As a food additive, this compound serves as an emulsifier and stabilizer, improving the texture and shelf-life of various food products. Its ability to enhance the solubility of flavors and nutrients makes it valuable in food formulations.
2.2 Cosmetic Industry
In cosmetics, this compound is included in formulations for its emollient properties, contributing to skin hydration and texture improvement. Its compatibility with skin lipids enhances product absorption and efficacy.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing monopalmitolein with high purity?
this compound is typically synthesized via esterification of palmitoleic acid and glycerol under acidic or basic catalysis. Detailed protocols recommend using a molar ratio of 1:1 (fatty acid:glycerol), with catalysts like sulfuric acid or lipases for enzymatic methods. Post-synthesis purification involves column chromatography or recrystallization to achieve ≥99% purity, as validated by HPLC and NMR .
Q. How can researchers confirm the structural identity of synthesized this compound?
Structural confirmation requires a combination of spectroscopic techniques:
- NMR (¹H and ¹³C) to verify ester bond formation and acyl chain position (sn-1 vs. sn-2) .
- FTIR to identify characteristic ester carbonyl (~1740 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretches .
- Mass spectrometry (ESI-MS) for molecular weight confirmation (C₁₉H₃₆O₄, [M+H]⁺ = 329.27) .
Q. What solvent systems are optimal for this compound in lipid-based studies?
this compound is soluble in non-polar solvents (e.g., chloroform, hexane) and forms stable micelles in aqueous buffers at physiological pH. For lipid cubic phase studies, a 60:40 (w/w) ratio of this compound:water is commonly used, with lattice parameters monitored via small-angle X-ray scattering (SAXS) .
Advanced Research Questions
Q. How does this compound’s lipid bilayer behavior compare to monoolein in drug delivery systems?
this compound’s shorter acyl chain (C16:1) versus monoolein (C18:1) results in smaller lattice parameters (e.g., ~50 Å vs. ~70 Å at 10 mol% Gramicidin A′) in cubic phases, influencing drug encapsulation efficiency. SAXS data show this compound’s phase transitions occur at lower temperatures, requiring careful thermal stability assessments during formulation .
Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity data?
Discrepancies in cytotoxicity or metabolic effects may arise from:
- Purity variations : Validate via HPLC and compare with certified standards (e.g., CAS 55030-83-6) .
- Cell line specificity : Use multiple models (e.g., HEK293, HepG2) and control for fatty acid uptake mechanisms .
- Dosage optimization : Conduct dose-response curves (0.1–100 µM) to differentiate physiological vs. pharmacological effects .
Q. How can researchers design reproducible in vitro assays to study this compound’s role in lipid metabolism?
- Model systems : Use primary adipocytes or 3T3-L1 cells differentiated into adipocytes, as they retain endogenous lipid-processing enzymes .
- Tracer techniques : Incorporate ¹⁴C-labeled this compound to track β-oxidation rates via scintillation counting .
- Control groups : Include palmitoleic acid and monoacylglycerol analogs (e.g., monoolein) to isolate structure-activity relationships .
Q. Methodological Considerations
Q. What are the best practices for characterizing this compound’s phase behavior in membrane mimetics?
- SAXS/SANS : Measure lattice parameters under varying temperatures and hydration levels to map phase diagrams .
- DSC : Identify thermotropic phase transitions (e.g., lamellar to cubic) and correlate with functional stability .
- Cryo-TEM : Visualize nanostructural homogeneity and validate SAXS-derived models .
Q. How should researchers address this compound’s oxidative instability during long-term studies?
- Storage : Store at -20°C under argon to prevent auto-oxidation .
- Antioxidants : Add 0.01% BHT or α-tocopherol to lipid suspensions .
- Periodic QC : Monitor peroxide values via ferric thiocyanate assay .
Q. Data Presentation Guidelines
Q. What statistical approaches are appropriate for lipidomic datasets involving this compound?
- Multivariate analysis : PCA or PLS-DA to identify lipid species correlated with this compound treatment .
- False discovery rate (FDR) : Apply Benjamini-Hochberg correction for high-throughput LC-MS/MS data .
- Effect size reporting : Use Cohen’s d or η² to quantify biological significance beyond p-values .
Q. How to ethically report negative or inconclusive results in this compound studies?
- Transparency : Detail experimental conditions (e.g., batch numbers, incubation times) to aid reproducibility .
- Hypothesis refinement : Discuss whether null results stem from methodological limitations or true biological irrelevance .
- Data sharing : Deposit raw datasets in repositories like Zenodo or LipidMAPS for community analysis .
Comparison with Similar Compounds
Monopalmitolein belongs to a family of unsaturated MAGs, including monoolein (18:1 cis-9), monovaccenin (18:1 cis-11), and monolinolein (18:2 cis-9,12). Below is a detailed comparison based on structural, phase behavior, and functional properties:
Structural Differences
*Hydrophobic mismatch calculated relative to the 25 Å length of the gramicidin A0 helical dimer .
Phase Behavior in Lipid Systems
This compound and related MAGs form distinct cubic phases under hydration. Key differences include:
- Unit Cell Sizes :
*Gramicidin A0 (gA0) induces phase transitions to inverse hexagonal (HII) or gyroid cubic (QG II) phases. This compound uniquely stabilizes coexisting QD II and QG II phases at high peptide concentrations, attributed to intermediate hydrophobic mismatch (-5.3 Å) .
Preparation Methods
Enzymatic Synthesis of Monopalmitolein
Enzymatic glycerolysis has emerged as a sustainable and efficient method for MAG synthesis, including this compound. The process typically involves lipase-catalyzed reactions between triglycerides and glycerol in optimized solvent systems.
Solvent System Optimization
A critical advancement in enzymatic synthesis is the use of binary solvent mixtures to enhance reaction efficiency. tert-Butanol/isopropanol (80:20 v/v) has been identified as the optimal solvent system, achieving a 72.0% MAG yield while minimizing triacylglycerol (TAG) residues (1.0%) and fatty acid ester (FAE) byproducts (1.3%) . This solvent ratio balances substrate solubility and enzyme stability, with a low melting point (-26.5°C) preventing crystallization during industrial-scale operations .
Table 1: Impact of Solvent Ratios on MAG Synthesis
tert-Butanol:Isopropanol (v/v) | MAG Yield (%) | TAG Content (%) | FAE Byproducts (%) |
---|---|---|---|
100:0 | 58.4 | 5.2 | 3.1 |
80:20 | 72.0 | 1.0 | 1.3 |
50:50 | 65.7 | 2.8 | 2.5 |
Reaction Parameters
Key parameters for maximizing this compound yield include:
-
Water content : 10 wt% relative to glycerol to activate lipases without hydrolyzing substrates .
-
Enzyme loading : 15 wt% Lipozyme TL IM relative to oil and glycerol .
-
Solvent-to-oil ratio : 4:1 (w/w) to ensure homogeneous mixing .
Extraction from Natural Sources
This compound occurs naturally in mammalian tissues, particularly the pancreas, intestine, and stomach. Extraction protocols involve multi-step lipid isolation and purification.
Tissue Homogenization and Lipid Extraction
-
Homogenization : Tissues are lysed in saline buffer, followed by centrifugation to remove cellular debris .
-
Chloroform-methanol extraction : Lipids are extracted using a 2:1 (v/v) chloroform-methanol mixture, yielding a crude lipid fraction .
-
Acetone precipitation : Non-lipid contaminants are removed by acetone extraction (1 mL/g tissue) .
Table 2: this compound Concentration in Murine Tissues
Tissue | Concentration (ng PDBu equivalent/g tissue) |
---|---|
Pancreas | 353 |
Intestine | 316 |
Stomach | 174 |
Liver | 25 |
Species-Specific Variations
Comparative studies reveal interspecies differences in this compound abundance. For example, hamster pancreas contains 1,320 ng/g, whereas rabbit pancreas yields 780 ng/g .
Purification Techniques
Purifying this compound from complex lipid mixtures requires chromatographic separation and analytical validation.
Florisil Chromatography
Crude lipid extracts are fractionated on Florisil columns using gradient elution with ethyl ether/hexanes/methanol/acetic acid. This compound elutes in mid-polarity fractions, distinct from phospholipids and cholesterol .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns achieves >95% purity. This compound is identified via retention time matching and thin-layer chromatography (TLC) against standards (Rf = 0.05 in hexane/ethyl ether/acetic acid) .
Crystallization and Phase Behavior
This compound’s mesophase behavior is critical for applications in membrane protein crystallization and drug delivery systems.
Lipid Cubic Phase (LCP) Formation
This compound forms stable LCPs at 40–50% (w/w) hydration, with bilayer thickness and water channel diameter influenced by acyl chain unsaturation . Unlike monoolein (9.9 MAG), this compound (9.7 MAG) resists phase transitions to lamellar crystalline (Lc) phases below 18°C, enabling stable microcrystal embedding .
Table 3: Phase Behavior of MAGs in LCP
MAG | Bilayer Thickness (Å) | LCP-to-Lc Transition (°C) |
---|---|---|
Monoolein | 34.2 | 18 |
This compound | 32.8 | >25 |
7.9 MAG | 29.5 | >30 |
Microcrystal Preparation
LCP-embedded this compound microcrystals are prepared by:
-
Nucleation : High-throughput screening in nanoliter-volume LCP boluses .
-
Injector loading : Adjusting lipid composition to prevent Lc phase transitions during X-ray free-electron laser (XFEL) experiments .
Industrial-Scale Production Considerations
Transitioning from lab-scale to industrial production requires addressing solvent recovery, enzyme reuse, and phase stability.
Solvent Recycling
tert-Butanol/isopropanol mixtures are distilled and reused, reducing costs by 40% in pilot studies .
Continuous Flow Systems
Microfluidic reactors enable continuous MAG synthesis, achieving 85% space-time yield compared to batch processes .
Properties
IUPAC Name |
2,3-dihydroxypropyl (Z)-hexadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h7-8,18,20-21H,2-6,9-17H2,1H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYUBFKSKZWZSV-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316256 | |
Record name | 1-Monopalmitolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37515-61-0 | |
Record name | 1-Monopalmitolein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37515-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Monopalmitolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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